molecular formula C11H18N4O2 B2529592 (1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol CAS No. 2137717-80-5

(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol

Cat. No. B2529592
CAS RN: 2137717-80-5
M. Wt: 238.291
InChI Key: VFHMYZORIOTJNS-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.291. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Triazole derivatives, including those related to the queried compound, have been explored for their antimicrobial properties. Research on various triazole derivatives has indicated potential in combating microorganisms, suggesting possible applications in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activity and Molecular Modeling

  • Triazole compounds have also been studied for their anti-inflammatory, antibacterial, and antifungal properties. A study demonstrated the high efficacy of novel triazole compounds in these areas, surpassing even some commercial antibiotics (El-Reedy & Soliman, 2020).

Antimicrobial and Antitumor Agents

  • Another research avenue for triazole derivatives is their potential as antimicrobial and antitumor agents. Studies on thiazolopyrimidines, a class of compounds related to triazoles, showed promising antimicrobial activity, although their antitumor efficacy was not significant (Said et al., 2004).

Novel Heterocyclic System Synthesis

  • The synthesis of novel heterocyclic systems, such as those involving triazoles, is an area of significant interest. This research contributes to the broader understanding of heterocyclic chemistry, which is crucial for the development of new pharmaceutical compounds (Labanauskas et al., 2004).

Synthesis of Conformationally Constrained Compounds

  • Research on the synthesis of conformationally constrained compounds, like those involving triazoles, is vital for the development of novel drugs with specific biological activities. Such studies provide insights into the structural requirements for biological activity and stability (Clerici et al., 1999).

Adenosine Receptor Antagonists and Antidepressants

  • Some triazole compounds have shown potential as adenosine receptor antagonists and rapid-acting antidepressants. This suggests that triazoles can be key components in developing new therapies for mental health disorders (Sarges et al., 1990).

Synthesis of Novel Compounds with Fungicidal Activity

  • The synthesis of novel compounds incorporating triazole structures has also been explored for fungicidal activities. This indicates the potential of triazole derivatives in agriculture and related industries (El-Telbani et al., 2007).

Potential as Anticancer Drugs

  • Triazole derivatives are being explored for their potential as anticancer drugs. Their ability to inhibit specific enzyme activities points to their potential in targeted cancer therapies (El Massry et al., 2012).

Potential as Anticonvulsant Agents

  • Some triazole derivatives have shown promise as potent anticonvulsant agents. This research is vital for developing new treatments for neurological disorders (Gitto et al., 2003).

properties

IUPAC Name

(1S,2S,4R)-2-(aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-5-8-3-7(4-9(8)16)11-14-13-10-6-17-2-1-15(10)11/h7-9,16H,1-6,12H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMYZORIOTJNS-VGMNWLOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)C3CC(C(C3)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=NN=C(N21)[C@@H]3C[C@H]([C@H](C3)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol

CAS RN

2137717-80-5
Record name rac-(1R,2R,4S)-2-(aminomethyl)-4-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.